molecular formula C12H6Cl2N2S B2425546 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 827614-30-2

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine

Cat. No. B2425546
CAS RN: 827614-30-2
M. Wt: 281.15
InChI Key: MATKJCHDNFGCKJ-UHFFFAOYSA-N
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Description

“4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine” is a chemical compound with the empirical formula C12H6Cl2N2S . It is a derivative of thienopyrimidine, which is a fused pyrimidine compound and a structural analog of purines . Thienopyrimidine derivatives are widely represented in medicinal chemistry due to their various biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes two chlorine atoms, a thieno group, and a pyrimidine ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 281.16 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Methods : New derivatives of thieno[3,2-d]pyrimidine, including 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine, can be synthesized using efficient methods. These methods are crucial for exploring their biological significance due to the varied medicinal and biological activities of thienopyrimidine derivatives (Song, 2007).

  • Novel Synthetic Routes : Innovative synthetic strategies for creating various thieno[3,2-d]pyrimidine derivatives have been developed. These methods often involve reactions with different reagents to produce a range of compounds with potential biological activities (Cai Dejiao, 2011).

Biological and Pharmacological Activities

  • Anticancer Properties : Some derivatives of this compound have shown promising anticancer activities. These compounds have been tested against various cancer cell lines and have demonstrated significant growth inhibitory effects (Elansary et al., 2012).

  • Antimicrobial and Anti-inflammatory Effects : Derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. This exploration is part of broader research into the potential of thieno[2,3-d]pyrimidine compounds in treating infections and inflammation (Tolba et al., 2018).

  • Radioprotective and Antitumor Activity : Certain novel thieno[2,3-d]pyrimidine derivatives, related to this compound, have shown both radioprotective and antitumor activities, which are significant in cancer therapy and protection against radiation (Alqasoumi et al., 2009).

Mechanism of Action

Thienopyrimidine derivatives have been found to exhibit anticancer effects through the inhibition of various enzymes and pathways . They are often used in the development of kinase inhibitors, which are crucial in cancer treatment .

Future Directions

Thienopyrimidine derivatives, including “4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, hold promise in the field of medicinal chemistry, particularly in the development of anticancer drugs . Future research may focus on exploring their potential therapeutic applications and improving their synthesis methods.

properties

IUPAC Name

4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATKJCHDNFGCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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